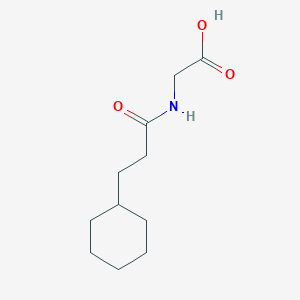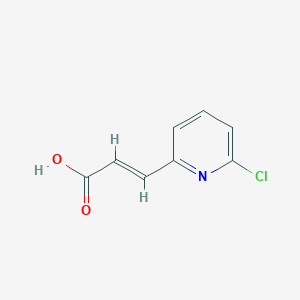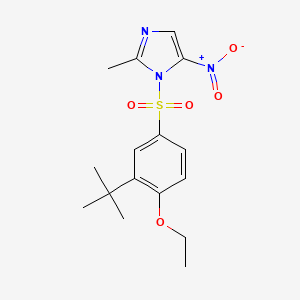
N-(3-Cyclohexylpropionyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyclohexylpropionyl)glycine, commonly known as CPP, is a compound that has been widely studied for its potential therapeutic applications in various neurological disorders. CPP is a derivative of glycine and has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various physiological and pathological processes in the brain.
Mécanisme D'action
CPP acts as a selective N-(3-Cyclohexylpropionyl)glycine receptor modulator, binding to a specific site on the receptor and modulating its activity. N-(3-Cyclohexylpropionyl)glycine receptors are involved in the regulation of synaptic plasticity, learning, and memory, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including the modulation of N-(3-Cyclohexylpropionyl)glycine receptor activity, the regulation of synaptic plasticity, and the enhancement of learning and memory. CPP has also been shown to have neuroprotective effects, reducing the damage caused by various neurological insults such as ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for use in laboratory experiments, including its ability to selectively modulate N-(3-Cyclohexylpropionyl)glycine receptor activity and its neuroprotective effects. However, CPP also has some limitations, including its relatively low potency and selectivity compared to other N-(3-Cyclohexylpropionyl)glycine receptor modulators.
Orientations Futures
There are several potential future directions for research on CPP, including the development of more potent and selective N-(3-Cyclohexylpropionyl)glycine receptor modulators based on the structure of CPP, the investigation of the potential therapeutic applications of CPP in various neurological disorders, and the exploration of the mechanisms underlying the neuroprotective effects of CPP. Additionally, further studies are needed to elucidate the optimal dosage and administration of CPP for therapeutic purposes.
Méthodes De Synthèse
CPP can be synthesized using various methods, including the reaction of cyclohexylpropionic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. CPP has been shown to modulate the activity of N-(3-Cyclohexylpropionyl)glycine receptors, which are involved in various physiological and pathological processes in the brain, including synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
2-(3-cyclohexylpropanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h9H,1-8H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWUKOVZZJCHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylpropionyl glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)



![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)

![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)